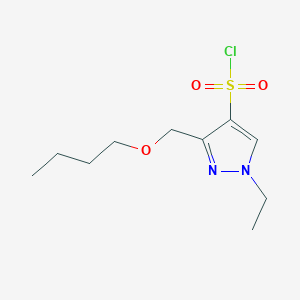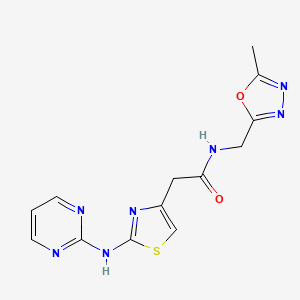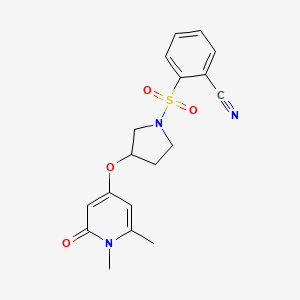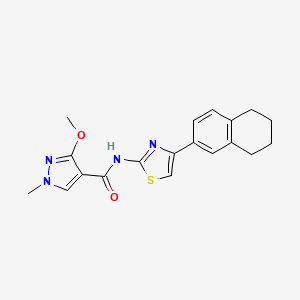![molecular formula C17H19N5O3 B2470983 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol CAS No. 1987207-69-1](/img/structure/B2470983.png)
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, a carbonyl group, and an ethanol group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and triazole rings, followed by the introduction of the carbonyl and ethanol groups . The synthesis would likely require careful control of reaction conditions to ensure the correct formation of these rings and groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of both pyrazole and triazole rings suggests a polycyclic structure, while the carbonyl and ethanol groups are likely to add further complexity . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The presence of the pyrazole and triazole rings in this compound suggests that it might participate in a variety of chemical reactions. These could include reactions involving the nitrogen atoms in the rings, as well as reactions involving the carbonyl and ethanol groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of the ethanol group could potentially make the compound soluble in both polar and non-polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Derivatives of the chemical structure similar to 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol have shown significant antimicrobial activity. A series of phenol derivatives incorporating triazole moieties, synthesized from related compounds, demonstrated considerable antibacterial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. Some of these compounds exhibited notable antibacterial properties, highlighting the potential of such structures in antimicrobial research (Shaikh et al., 2014).
Structural Characterization and Synthesis
Efforts in structural characterization and synthesis of compounds related to this compound have yielded new chemical entities. For instance, compounds involving methoxyphenyl-triazol-thio-phenylethanol structures have been synthesized, and their structural properties were elucidated using techniques such as IR, NMR, and mass spectrometry. The understanding of their structural characteristics can contribute significantly to the development of compounds with desired properties (Wurfer & Badea, 2021).
pH Measurement in Biological Media
Compounds structurally similar to this compound have shown potential in measuring pH in biological media. Studies involving trifluoromethylazoles, a class of compounds related to the structure , utilized 19F NMR spectroscopy to determine pKa values. These findings suggest the possibility of using such compounds for pH measurement in biological settings, offering a valuable tool for various scientific and medical applications (Jones et al., 1996).
Zukünftige Richtungen
Given the potential biological activity of compounds containing pyrazole and triazole rings, this compound could be of interest for future research in medicinal chemistry or related fields . Further studies could also explore its physical and chemical properties, and how these properties could be exploited for various applications .
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-8-12(2)22(19-11)17(24)14-9-21(20-18-14)10-15(23)13-6-4-5-7-16(13)25-3/h4-9,15,23H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLFFYZXRFUMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

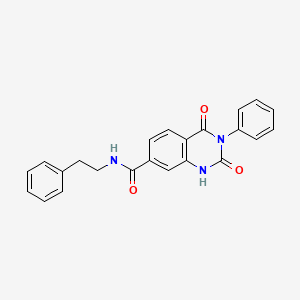


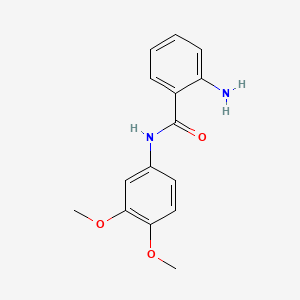
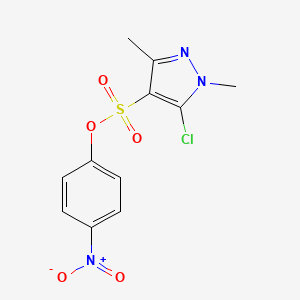
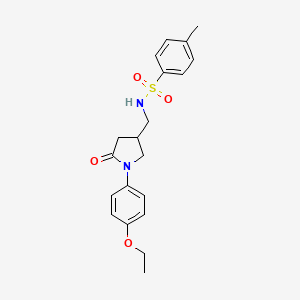
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470911.png)
![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)
